Hydroxy(oxo)methanesulfonic acid
Description
Properties
CAS No. |
478796-10-0 |
|---|---|
Molecular Formula |
CH2O5S |
Molecular Weight |
126.09 g/mol |
IUPAC Name |
sulfoformic acid |
InChI |
InChI=1S/CH2O5S/c2-1(3)7(4,5)6/h(H,2,3)(H,4,5,6) |
InChI Key |
DIORMHZUUKOISG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Hydroxy(oxo)methanesulfonic acid features a sulfonic acid group (-SO₃H) adjacent to hydroxyl (-OH) and oxo (=O) moieties on a methane backbone. Its molecular weight is 126.09 g/mol, and its aqueous solubility exceeds 5% (w/v), making it amenable to solution-phase reactions. The compound’s acidity (pKa ≈ -1.2 for the sulfonic group) facilitates participation in proton-transfer reactions, a trait exploited in catalytic and nucleophilic processes.
Preparation Methods
Acid-Catalyzed Condensation Reactions
Condensation reactions mediated by strong acids represent a primary route to synthesize this compound derivatives. Methanesulfonic acid (MSA) has proven effective in facilitating such transformations due to its high acidity and low nucleophilicity. For instance, in the synthesis of oxindole-fused spirotetrahydrofurans, MSA catalyzes cyclization reactions in water at reflux, achieving yields exceeding 80%. While this method primarily targets heterocyclic systems, analogous conditions could be adapted for this compound by substituting suitable carbonyl precursors.
Reaction Conditions:
Base-Mediated Hydrolysis of Sulfonate Esters
Hydrolysis of sulfonate esters under strongly alkaline conditions is a well-established method for generating sulfonic acids. A patent detailing carboxy-fluorescein intermediates describes hydrolysis using a 1:1 (w/w) NaOH/H₂O mixture at 80°C for 12–48 hours, followed by acidification with 12 M HCl to isolate the sulfonic acid product. This approach is scalable and avoids volatile reagents, though prolonged reaction times may be necessary for complete conversion.
Key Steps:
Sulfonation of Carbonyl Precursors
Direct sulfonation of aldehydes or ketones offers a streamlined pathway to this compound. A germicidal composition patent discloses the synthesis of 1-hydroxy-3-oxo-2-phenyl-propane-1-sulfonic acid sodium salt via sulfonation of α-ketoaldehydes using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl). Adapting this method to formaldehyde or glyoxylic acid could yield the target compound.
Optimization Parameters:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Byproduct Formation : Acid-catalyzed methods may produce dehydration byproducts, necessitating precise temperature control.
- Solubility Issues : Recrystallization from MeOH/H₂O (5% v/v) improves purity but requires multiple cycles.
- Scalability : Hydrolysis routes are preferred for industrial-scale synthesis due to tolerance for aqueous conditions.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(oxo)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to simpler sulfonic acids.
Substitution: The hydroxyl and oxo groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, ozone, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Hydroxy(oxo)methanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of hydroxy(oxo)methanesulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl and oxo groups. These groups can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Sulfuric Acid (H₂SO₄)
Chemical Structure and Acidity: Sulfuric acid is a diprotic mineral acid (pKa₁ ≈ -3, pKa₂ ≈ 1.99), whereas MSA is monoprotic (pKa ≈ -1.9) . Both are strong acids, but MSA’s non-oxidizing nature and lower corrosivity make it preferable in sensitive reactions.
Table 1: Catalytic Performance of H₂SO₄ vs. MSA
| Property | H₂SO₄ | MSA |
|---|---|---|
| Conversion Rate (%) | 82–85 | 80–83 |
| Corrosivity | High | Low |
| Environmental Source | Fossil fuels | Marine/agricultural OSCs |
p-Toluenesulfonic Acid (p-TsOH)
Chemical Structure : p-TsOH (C₇H₇SO₃H) has a sulfonic acid group attached to a toluene ring, enhancing its aromatic stabilization compared to MSA’s aliphatic structure.
Camphorsulfonic Acid (CSA)
Chemical Structure : CSA, [(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid, is a chiral sulfonic acid with a rigid bicyclic framework, enabling enantioselective catalysis .
Table 2: Functional Comparison of Sulfonic Acids
| Acid | Key Feature | Primary Use |
|---|---|---|
| Methanesulfonic (MSA) | Non-oxidizing, water-soluble | Green chemistry, aerosols |
| p-Toluenesulfonic | Aromatic stabilization | Esterification, alkylation |
| Camphorsulfonic | Chiral center | Asymmetric synthesis |
Sulfinic and Sulfenic Acids
Chemical Structure : Sulfinic (R-SO₂H) and sulfenic (R-SOH) acids are less stable than sulfonic acids due to lower oxidation states of sulfur.
Reactivity :
Table 3: Environmental Impact of Sulfur Compounds
| Compound | Source | Aerosol Contribution | Biodegradation Pathway |
|---|---|---|---|
| MSA | OSC oxidation | High in marine areas | Bacterial mineralization |
| H₂SO₄ | SO₂ oxidation | Dominant in urban | None (abiotic removal) |
| DMS | Marine phytoplankton | Precursor to MSA | Photochemical oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
